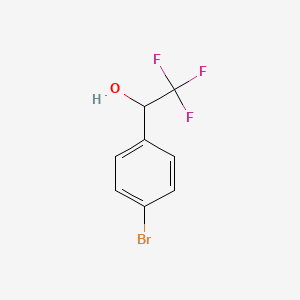

1-(4-Bromophenyl)-2,2,2-trifluoroethanol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds is described in the first paper, where a novel diamine monomer is synthesized by coupling a trifluoromethyl-containing acetophenone with a nitrophenyl ether, followed by reduction . This process is indicative of the complex synthetic routes often required to incorporate both bromo- and trifluoromethyl groups into aromatic compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques. For instance, the Schiff base compound mentioned in the fifth paper was characterized by spectroscopic methods and X-ray single-crystal determination, and its structure was analyzed using quantum-chemical calculations . This suggests that similar methods could be applied to study the molecular structure of "1-(4-Bromophenyl)-2,2,2-trifluoroethanol".

Chemical Reactions Analysis

The reactivity of bromo- and trifluoromethyl-containing compounds is highlighted in several papers. For example, the second paper discusses the reactivity of a bromo- and trifluoro-containing butenone with benzenethiols , while the third paper explores the electrophilic reactivity of a bromo- and trifluoromethyl-substituted butene . These studies provide insight into the types of chemical reactions that "1-(4-Bromophenyl)-2,2,2-trifluoroethanol" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are described in the provided papers. For instance, the fluorinated polyimides synthesized in the first paper exhibit good solubility in polar organic solvents and outstanding mechanical properties . The fourth paper provides detailed information on the physical data and solubility of a sulfonium compound . These properties are crucial for understanding the behavior and potential applications of "1-(4-Bromophenyl)-2,2,2-trifluoroethanol".

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antiproliferative Agents

- Scientific Field : Pharmacology

- Application Summary : The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which shares a similar structure, has been synthesized and studied for its potential as an antimicrobial and antiproliferative agent .

- Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

- Results or Outcomes : The results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

Synthesis of (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol

- Scientific Field : Organic Chemistry

- Application Summary : The compound (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol, which shares a similar structure, has been synthesized .

- Methods of Application : The manuscript does not provide specific details on the methods of application or experimental procedures .

- Results or Outcomes : The manuscript does not provide specific details on the results or outcomes obtained .

Photochemical and Photophysical Properties of Phthalocyanines

- Scientific Field : Photochemistry

- Application Summary : Three phthalocyanine derivatives were synthesized and characterized: one modified with a racemic mixture of 1-(4-bromophenyl)ethanol and two other macrocycles modified with each one of the enantioenriched isomers ®-1-(4-bromophenyl)ethanol and (S)-1-(4-bromophenyl)ethanol .

- Methods of Application : The compounds were characterized by 1H-NMR spectroscopy, mass spectrometry, UV-Vis absorption, and excitation and emission spectra . Additionally, partition coefficient values and the quantum yield of the generation of oxygen reactive species were determined .

- Results or Outcomes : The phthalocyanine containing a ®-1-(4-bromophenyl)ethoxy moiety showed higher quantum yield of reactive oxygen species generation than other compounds under the same conditions . In addition, the obtained fluorescence microscopy and cell viability results have shown that these phthalocyanines have different interactions with mammary MCF-7 cells .

Porous Organic Polymers

- Scientific Field : Material Science

- Application Summary : Sonogashira–Hagihara coupling reactions of tetrahedral silicon-centered monomers, i.e., tetrakis (4-bromophenyl)silane (p-Si) and tetrakis (3-bromophenyl)silane (m-Si), and stereocontorted .

- Methods of Application : The manuscript does not provide specific details on the methods of application or experimental procedures .

- Results or Outcomes : These results reveal that these materials could be potentially applied as promising candidates for storing and capturing CO2 .

Photochemical and Photophysical Properties of Phthalocyanines

- Scientific Field : Photochemistry

- Application Summary : Three phthalocyanine derivatives were synthesized and characterized: one modified with a racemic mixture of 1-(4-bromophenyl)ethanol and two other macrocycles modified with each one of the enantioenriched isomers ®-1-(4-bromophenyl)ethanol and (S)-1-(4-bromophenyl)ethanol .

- Methods of Application : The compounds were characterized by 1H-NMR spectroscopy, mass spectrometry, UV-Vis absorption, and excitation and emission spectra . Additionally, partition coefficient values and the quantum yield of the generation of oxygen reactive species were determined .

- Results or Outcomes : The phthalocyanine containing a ®-1-(4-bromophenyl)ethoxy moiety showed higher quantum yield of reactive oxygen species generation than other compounds under the same conditions . In addition, the obtained fluorescence microscopy and cell viability results have shown that these phthalocyanines have different interactions with mammary MCF-7 cells .

Porous Organic Polymers

- Scientific Field : Material Science

- Application Summary : Sonogashira–Hagihara coupling reactions of tetrahedral silicon-centered monomers, i.e., tetrakis (4-bromophenyl)silane (p-Si) and tetrakis (3-bromophenyl)silane (m-Si), and stereocontorted .

- Methods of Application : The manuscript does not provide specific details on the methods of application or experimental procedures .

- Results or Outcomes : These results reveal that these materials could be potentially applied as promising candidates for storing and capturing CO2 .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. This could include its LD50, its safety data sheet (SDS) information, and any precautions that need to be taken while handling it.

Zukünftige Richtungen

This could involve discussing potential applications of the compound, areas where further research is needed, and how the compound could be modified to enhance its properties or reduce its drawbacks.

I hope this general information is helpful. If you have a specific compound or a related compound to “1-(4-Bromophenyl)-2,2,2-trifluoroethanol” that you’d like information on, feel free to ask!

Eigenschaften

IUPAC Name |

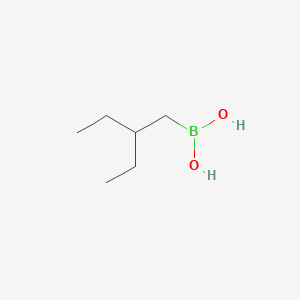

1-(4-bromophenyl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWPRSZULISLMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459155 | |

| Record name | 1-(4-bromophenyl)-2,2,2-trifluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)-2,2,2-trifluoroethanol | |

CAS RN |

76911-73-4 | |

| Record name | 4-Bromo-α-(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76911-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-bromophenyl)-2,2,2-trifluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-bromophenyl)-2,2,2-trifluoroethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

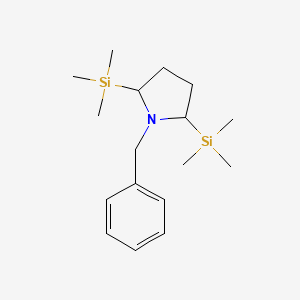

![Tert-butyl-[(1R,3S,5Z)-3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B1279126.png)